molecular formula C17H19N3O3 B2845994 N-(1-cyanocyclobutyl)-N-methyl-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetamide CAS No. 1280916-94-0

N-(1-cyanocyclobutyl)-N-methyl-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetamide

Cat. No.: B2845994
CAS No.: 1280916-94-0
M. Wt: 313.357
InChI Key: DTTDMZLVEWMENL-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-N-methyl-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyanocyclobutyl group, a methyl group, and a tetrahydroquinolinyl moiety, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-20(17(11-18)7-2-8-17)16(22)10-23-13-4-5-14-12(9-13)3-6-15(21)19-14/h4-5,9H,2-3,6-8,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTDMZLVEWMENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)COC1=CC2=C(C=C1)NC(=O)CC2)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-N-methyl-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetamide typically involves multiple steps, starting with the preparation of the cyanocyclobutyl intermediate. This intermediate is then reacted with a methylating agent and subsequently coupled with a tetrahydroquinolinyl derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-N-methyl-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanocyclobutyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

N-(1-cyanocyclobutyl)-N-methyl-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclobutyl)-N-methyl-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]acetamide
  • N-(1-cyanocyclobutyl)-N-methyl-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetamide

Uniqueness

N-(1-cyanocyclobutyl)-N-methyl-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetamide is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing targeted therapies and developing novel materials.

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